4'-Aminopropiophenone

Catalog No.
S516154
CAS No.
70-69-9
M.F
C9H11NO
M. Wt
149.19g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Aminopropiophenone

CAS Number

70-69-9

Product Name

4'-Aminopropiophenone

IUPAC Name

1-(4-aminophenyl)propan-1-one

Molecular Formula

C9H11NO

Molecular Weight

149.19g/mol

InChI

InChI=1S/C9H11NO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3

InChI Key

FSWXOANXOQPCFF-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CC=C(C=C1)N

Solubility

Soluble in DMSO
Soluble in alcohol
In water, 352 mg/L at 37 °C

Synonyms

4-aminopropiophenone, HCl of 4-aminopropiophenone, p-aminopropiophenone, para-aminopropiophenone

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)N

Potential as a Selective Predacide:

4'-Aminopropiophenone, also known as para-aminopropiophenone or PAPP, is a chemical compound being investigated for its potential as a selective predacide in wildlife management. PAPP acts by rapidly converting hemoglobin in the bloodstream to methemoglobin, which reduces the blood's ability to carry oxygen. This mechanism is similar to nitrite poisoning and leads to suffocation in affected animals [Wikipedia: 4'-Aminopropiophenone, ].

The primary appeal of PAPP lies in its potential selectivity towards certain mammal species. Research suggests that PAPP is significantly more toxic to mammalian predators like stoats, weasels, and feral cats compared to birds and some other mammals like possums and rats [Wikipedia: 4'-Aminopropiophenone, ]. This selectivity could be beneficial in controlling invasive predator populations while minimizing harm to native wildlife.

Ongoing Research and Development:

PAPP is currently undergoing research and development for potential use in various regions, including:

  • New Zealand: PAPP was registered for use in New Zealand in 2011 to control stoat populations, which threaten native bird species [Wikipedia: 4'-Aminopropiophenone, ]. Research continues to evaluate its long-term effectiveness and potential environmental impacts.
  • Australia: PAPP is being investigated for its potential to control feral cat, red fox, and wild dog populations, which pose threats to native fauna [Australian Department of the Environment and Energy, ]. Research is focused on determining its efficacy, target specificity, and safety profile in the Australian context.

Important Considerations:

While PAPP presents a potentially valuable tool for wildlife management, its use requires careful consideration of several factors:

  • Toxicity: PAPP is highly toxic to humans and other mammals upon ingestion, inhalation, or skin contact. Strict safety protocols are crucial during handling and application [PubChem: 4'-Aminopropiophenone, ].
  • Environmental impact: The potential impact of PAPP on non-target species and the broader environment needs thorough evaluation before widespread use [Australian Department of the Environment and Energy, ].
  • Ethical considerations: The use of any predacide raises ethical concerns regarding animal welfare and potential unintended consequences. Open discussion and public engagement are crucial before implementing such control methods.

4'-Aminopropiophenone, also known as para-aminopropiophenone or PAPP, is a highly toxic aromatic compound with the chemical formula C₉H₁₁NO. It features both an amino group and a ketone group, making it a unique member of the class of compounds known as aromatic amines and ketones. This compound is primarily recognized for its ability to convert hemoglobin into methemoglobin, which significantly impairs oxygen transport in the blood, leading to severe physiological effects such as hypoxia and potential death upon exposure .

The primary mechanism of action of PAPP in predator control is its effect on hemoglobin. When ingested, PAPP disrupts the oxygen-carrying capacity of red blood cells by converting hemoglobin to methemoglobin, similar to nitrite poisoning []. This leads to cellular hypoxia (oxygen deficiency) and ultimately death in the affected animal [].

PAPP is a highly toxic compound. Ingestion, inhalation, or skin contact can be fatal [].

  • Toxicity: LD50 (oral) in rats is reported to be 35 mg/kg []. This value indicates a very high level of toxicity.
  • Flammability: Combustible. Flash point is 110 °C [].
  • Reactivity: Can react with strong oxidizing agents [].

  • Oxidation: This compound can be oxidized to form corresponding quinones.
  • Reduction: It can be reduced to generate various amines.
  • Substitution: Due to the presence of the amino group, it is susceptible to nucleophilic substitution reactions, which can involve reagents such as sodium hydroxide and palladium on magnesium lanthanum oxide .

These reactions are vital for its use in synthetic organic chemistry and in the development of various chemical products.

The primary biological activity of 4'-Aminopropiophenone is its interaction with circulating hemoglobin. It rapidly converts hemoglobin to methemoglobin, a form that cannot effectively transport oxygen. This conversion leads to methemoglobinemia, characterized by elevated levels of methemoglobin in the blood, resulting in hypoxia—a state of oxygen deficiency that can cause coma and death due to cellular respiration inhibition . The compound has been studied for its potential applications in predator control due to its specific toxicity profile towards certain mammals while being less harmful to birds .

The synthesis of 4'-Aminopropiophenone typically involves the reaction of 2-aryloxypropanamide with potassium hydroxide in a solvent like dimethyl sulfoxide (DMSO). The process generally follows these steps:

  • Charge a reaction tube with 2-aryloxypropanamide (1.0 mmol).
  • Add potassium hydroxide (56 mg, 1.0 mmol).
  • Introduce DMSO as the solvent and heat under controlled conditions until the reaction completes .

This method allows for efficient production of the compound while minimizing by-products.

4'-Aminopropiophenone has several applications:

  • Predator Control: It has been formulated into baits for controlling feral cats and other invasive predators due to its rapid action and humane outcomes compared to traditional poisons .
  • Organic Synthesis: As an intermediate in organic synthesis, it can be utilized in producing other chemical compounds, including pharmaceuticals and agrochemicals .
  • Research: Its unique properties make it a subject of study in toxicology and pharmacology, particularly concerning its effects on hemoglobin and potential antidotes for poisoning .

Studies have shown that 4'-Aminopropiophenone acts as a prodrug that requires metabolic activation within the body to exert its pharmacological effects. The active metabolite, 4-(N-hydroxy)aminopropiophenone, is particularly effective at inducing methemoglobinemia. Research indicates that environmental factors can influence its efficacy and stability when used in predator control applications .

4'-Aminopropiophenone shares structural similarities with several other aromatic compounds but has distinct properties due to its specific functional groups. Here are some similar compounds:

Compound NameStructure TypeKey Properties
4-Aminobenzoic AcidAromatic AmineUsed in pharmaceuticals; less toxic than PAPP
4-AminobenzophenoneAromatic KetoneSimilar reactivity; used in dye synthesis
CathinonePhenethylamineStimulant effects; structurally related

While these compounds share some characteristics with 4'-Aminopropiophenone, they differ significantly in their biological activities and applications. For instance, 4-Aminobenzoic acid is primarily used in pharmaceutical formulations without the severe toxicity associated with PAPP .

Physical Description

Propiophenone, 4'-amino- appears as yellow needles. (EPA, 1998)

Color/Form

Platelets from alcohol, water; needles from water
Yellow needles from wate

XLogP3

1.7

LogP

log Kow = 1.25 (est)

Appearance

Propiophenone, 4'-amino- appears as yellow needles. (EPA, 1998)

Melting Point

284 °F (EPA, 1998)
140.0 °C
140 °C

UNII

79GF917W6U

Related CAS

6170-25-8 (hydrochloride)

Therapeutic Uses

/EXPERIMENTAL THERAPY:/ Controlled methemoglobin (MHb) formation is one strategy employed to counter cyanide (CN) toxicity. Currently available MHb formers present certain drawbacks and limitations. The purpose of this study was to characterize, in mice, the hematologic effects of the MHb-forming compound p-aminopropiophenone (PAPP), and two structurally-related p-aminophenones, p-aminoheptanoylphenone (PAHP) and p-aminooctanoylphenone (PAOP). Although these three p-aminophenones have been shown previously to be efficacious as pretreatments against CN, a more complete understanding of their hematologic effects is lacking. In addition, because the active form of PAPP has been shown to be its N-hydroxy metabolite, the N-hydroxy metabolites of PAPP, PAHP and PAOP were also tested. Using a hemoximeter, blood samples obtained -2 to +180 min relative to intramuscular (im) or intraperitoneal (ip) drug injections were evaluated. Sodium nitrite (NaNO2) and the appropriate solvents served as the positive and negative controls, respectively. Dose-, time-, route-, and compound-related effects were observed. MHb and sulfhemoglobin levels increased, whereas levels of those parameters related to oxygen-carrying capacity of the blood, such as, oxygen saturation and oxyhemoglobin decreased. In general, the effects of PAHP and PAOP were longer lasting than those of PAPP and NaNO2. Furthermore, PAPP and NaNO2 were equally effective with either route of administration. Conversely, PAHP and PAOP showed larger effects when administered ip versus im. The animals treated with N-hydroxy metabolites of the p-aminophenones also showed similar changes in the hematological parameters measured. N-hydroxy PAPP was shown to be the most rapidly acting MHb-forming compound examined in this series. It could achieve therapeutic concentrations of MHb within 2 min and thus may be considered as a treatment for CN intoxication...
/EXPERIMENTAL THERAPY:/ There is an interest and need for new compounds that protect tissues from radiation injury. In cancer therapy, the protection of normal tissue without protecting tumors is one way to increase the therapeutic gain. Thiol compounds are currently in clinical trials, but are limited to some extent by their human toxicities including hypotension, nausea, and emesis. Several new aminochalcones and aminobenzophenones were synthesized and tested for radioprotective activity in mice. All were less active than p-aminobenzophenone itself. Several acid hydrazides were synthesized and tested similarly, but none exhibited significant activity. The high radioprotective activity of 4-nitroaniline was confirmed, but other nitro amines were substantially less active. 4-Chloro-N-methylaniline is as active as 4-chloroaniline, but other chloro aromatics are devoid of significant activity. When compared with the phosphorothioate amyfostine (WR-2721) using the intestinal clonogenic cell survival assay, 1-(p-aminophenyl)-1-propanol, p-aminopropiophenone, its ethylene ketal, and a mixture of the two protected to a great extent, though slightly less than WR-2721. These results suggest that there is direct cellular radioprotection by these non-thiol compounds...
/EXPERIMENTAL THERAPY:/ ... Of twelve compounds that had been found to exhibit high radioprotective activity by ip injection, only two p-aminopropiophenone and its ethylene ketal retain that high activity (92-95 % survivors) when administered orally...
THERAPEUTIC CATEGORY: Antidote (cyanide)

MeSH Pharmacological Classification

Radiation-Protective Agents

Mechanism of Action

Cyanide is a potent toxin that binds to cytochrome oxidase blocking electron transfer and the synthesis of adenosine triphosphate (ATP). Many antidotes to cyanide poisoning oxidize hemoglobin to methemoglobin (metHb), which serves as a scavenger of the cyanide anion. However, sufficiently high levels of metHb can be toxic because metHb cannot bind O2 until it is reduced. The purpose of the proposed study was twofold: (1) Characterize the time course of metHb formation for different doses of p-aminopropiophenone (PAPP), a drug that oxidizes hemoglobin and can be used as an antidote to cyanide intoxication; and (2) Determine whether the effort of an operant response affects the behavioral toxicity of metHb, since more effortful responses presumably are more energetically demanding. In Experiment I, the oral metHb kinetics of p-aminopropiophenone (PAPP) were studied; four doses of PAPP (1, 5, 10, and 20 mg/kg) or the vehicle, polyethylene glycol 200 (PEG200), were delivered via a gavage tube to separate groups of rats. In Experiment II, rats were trained to press a lever or run in an activity wheel at any time during a 12-hour light/dark cycle for their entire daily food intake; five presses or turns were required for the delivery of each food pellet. The same doses of PAPP were delivered /orally/ shortly before the onset of darkness, 2100 hr. Results from Exp I showed that PAPP induced a dose-dependent rapid increase and relatively slower exponential-like decline in metHb concentration. In Exp. II, the same doses of PAPP induced a dose-dependent reduction in hourly outputs of leverpresses and wheelturns however; wheelturns were reduced significantly more than leverpresses. When the best-fitting metHb curves from Experiment I were superimposed on the time scale for outputs of wheelturns and leverpresses, reduction of output was inversely related to the kinetics of metHb formation. These findings are consistent with the conclusion that PAPP-induced metHb formation reduced the output of wheelrunning more than leverpressing because the more energetically demanding response of wheelrunning was more affected by metHb induced hypoxemia. Furthermore, these data suggest that although certain longacting metHb formers might be useful prophylactics for warfighters, it will be critical to determine the energetic loads of required battlefield activities because even low (10%) therapeutic metHb levels might impair the performance of those activities.
p-Aminopropiophenone (PAPP) was found to produce a longer lasting methemoglobinemia than 4-dimethylaminophenol (DMAP) when given by gavage to dogs at doses producing peak methemoglobin levels of up to 26%. It was concluded that PAPP might be a more suitable substance for the pretreatment of cyanide poisoning than DMAP.
Twelve Schiff bases were prepared using salicylaldehyde, one with 5-chlorosalicylaldehyde, one with benzaldehyde, and a series of anilines substituted in the m- or p-positions. They were assayed for radioprotective activity in male, Swiss mice irradiated with a nearly lethal dose (950 cGy) of 6 mV photons produced by a linear accelerator, and were compared with the parent amines. Schiff base formation reduced toxicity of the parent amines; its effect on radioprotective activity was erratic, increasing activity in some cases, decreasing activity in others, and having no effect in ... others. Radioprotective activity appears to be unrelated to a number of molecular descriptors. The highest radioprotection (100%) was observed for mixtures of p-aminopropiophenone with its Schiff base, or with the Schiff base of 1-(p-aminophenyl)-1-propanol (95%).
Certain compounds that oxidize hemoglobin to methemoglobin (MHb) also protect against cyanide. Evidence presented here suggests that other mechanisms may be involved. Male Swiss ICR mice were pretreated intraperitoneally (ip) with various doses of primaquine phosphate (primaquine), WR6026 (6-methoxy-8-(6-diethylamino-hexylamino) lepidine dihydrochloride), WR238605 (8-[(4-amino-1-methylbutyl)amino]-2,6-dimethoxy-4-methyl-5-(3-trifluoromethylphenoxy) quinoline succinate), p-aminooctoyl-phenone (PAOP), or p-aminopropiophenone (PAPP). The compounds were administered 15 or 60 min before an intramuscular (im) challenge with a 2xLD50 dose (5.0-5.6 mg/kg) of sodium cyanide (NaCN). Twenty-four hr /later/ mortality was assessed and survivors were tested for motor incapacitation. Primaquine, PAPP and PAOP increased survival compared to untreated controls, while the other MHb formers were not effective (P < 0.05). PAOP is believed to form sufficient MHb only after 3 to 4 hr after administration; however it was found to be effective when administered 15 min before NaCN challenge in this study. This suggests that MHb formation may not be the only factor responsible for PAOP's anti-cyanide efficacy.
Benzocaine induces methemoglobin (MHb) in several species, whereas lidocaine may increase MHb in cats and human. Elevated MHb (>20%) in sheep after benzocaine exposure was recently recognized. MHb decreases blood oxygen-carrying capacity which can complicate interpretation of experimental data. Sheep are used in research which requires tracheal intubation and blood gas analysis. Since benzocaine and lidocaine are used to provide local anesthesia prior to intubation, we compared MHb production by sheep after exposure to these drugs. A dose-response relationship between benzocaine and MHb was investigated. Eight crossbred Dorset ewes were dosed intranasally with benzocaine for 2 sec or with 40 mg of lidocaine in a randomized crossover design. Sheep with elevated MHb after the 2-sec benzocaine dose were later dosed with benzocaine intranasally for 10 sec. MHb levels were measured periodically on a CO-Oximeter. A quantitative MHb response to an indirect MHb former, p-aminopropiophenone (PAPP), by each sheep was determined 15 min after PAPP (0.6 mg/kg iv). MHb levels remained at baseline (1-2%) after lidocaine exposure in all sheep, as well as in four sheep (nonresponders) after the 2-sec benzocaine dose. Four sheep (responders) demonstrated 16.5-26.4% MHb after the 2-sec benzocaine dose. The responders formed 38.2-50.5% MHb after the 10-sec benzocaine dose. All responders developed high MHb after PAPP, while nonresponders developed slightly elevated MHb after PAPP. An N-hydroxy metabolite of benzocaine is the likly active MHb-forming substance. Benzocaine should be replaced by lidocaine when local anesthesia of the nasal or oropharyngeal region in sheep is required.

Vapor Pressure

5.02X10-4 mm Hg at 25 °C (est)

Other CAS

70-69-9

Associated Chemicals

p-Aminopropiophenone hydrochloride; 6170-25-8

Wikipedia

P-aminopropiophenone

Methods of Manufacturing

Prepared by the action of propionyl chloride on aniline in carbon bisulfide in the presence of aluminum chloride.

General Manufacturing Information

1-Propanone, 1-(4-aminophenyl)-: ACTIVE

Interactions

The bioactivation of the cyanide antidote methemoglobin former 4-aminopropiophenone (4-PAPP) was studied using rat and human microsomes. With rat liver and NADPH in single and two-compartment systems, dapsone and benzocaine were more potent methemoglobin generators compared with 4-PAPP. In the single compartment studies, the order of potency of inhibition of 4-PAPP-mediated methemoglobin formation was cimetidine (1.5 mM)>isoniazid (500 uM)/diethyldithiocarbamate (DDC, 1 mM)>erythromycin (500 uM). Human liver microsomal activation of 4-PAPP in the two-compartment system was partially inhibited by both DDC and cimetidine. These preliminary studies suggest that 4-PAPP may be metabolized by /cytochromes P450/ 2C11, 2E1 and 3A in the rat and /cytochromes P450/ 2C, 2E1 and probably 3A4 in man.
Nitrobenzene, aniline, p-aminotoluene (p-AT), p-aminoacetophenone (p-AAP) and p-aminopropiophenone (p-APP) have widely different activities as methemoglobin-forming agents in mice. As assessed by circulating levels after intra-peritoneal administration, p-AT was the least potent compound of the series, but nitrobenzene and aniline were also only weakly active even at lethal doses. Three hydroxylamine analogues from the above series were all about equipotent as methemoglobin forming agents in mice. Moreover, at a dose of 0.1 mole/kg each produced a transient methemoglobinemia that was remarkably similar to that resulting from p-APP. A methemoglobinemia with similar temporal characteristics was also produced by o-aminophenol, but this compound is about ten times less potent. p-Aminophenol was even weaker, being about as active as aniline. When aniline or nitrobenzene was given in combination with sodium nitrite, circulating methemoglobin levels were prolonged. Such a synergism was not seen when either was given in combination with p-APP. Methylene blue in vivo attenuated the methemoglobinemic response to both p-APP and nitrite. It was more effective, however, against the latter, as evaluated at doses that produced equivalent peak circulating levels. In its time pattern the effect of nitrite was similar in vivo (intact mouse) and in vitro (mouse red cell suspension). In contrast, methemoglobinemia produced by phenylhydroxylamine appears to persist longer in red cells than in the intact animal. Apparently, factors external to the red cell are important in terminating some kinds of induced methemoglobinemias.
Pretreatment with sodium nitrite or p-aminopropiophenone has been shown to protect armadillos, rabbits, and mice from death by parenteral sodium sulfide. The degree of protection correlated with anticipated levels of methemoglobinemia. Pretreatment of mice with nitrite or PAPP significantly prolonged their survival during continuous vapor exposure to any one of three concentrations of hydrogen sulfide, but the greatest protection occurred at the intermediate concentration. Under certain conditions propylene glycol also prolonged survival time, probably by a nonspecific action in depressing respirations. The mechanism of protection against sulfide by methemoglobinemia is discussed with reference to the formation of sulfmethemoglobin and its possible fate in vivo.

Dates

Modify: 2023-08-15

Para-aminopropiophenone (PAPP) in canid pest ejectors (CPEs) kills wild dogs and European red foxes quickly and humanely

Benjamin L Allen
PMID: 30875074   DOI: 10.1007/s11356-019-04818-7

Abstract

Lethal control remains an important approach to mitigating the impacts of predators on livestock and threatened fauna. This occurs in Australia, where wild dogs (Canis familiaris) and European red foxes (Vulpes vulpes) are commonly subjected to broad-scale poisoning programs. Ongoing refinement of lethal tools has led to the recent development of manufactured poison baits containing para-aminopropiophenone (PAPP). Canid pest ejectors (CPEs) have also been recently registered for use and are a target-specific poison delivery device; yet, there has been no confirmation that PAPP delivered via ejectors will provide similar efficacy to PAPP delivered via manufactured baits. We tested the efficacy of PAPP in ejectors on wild dogs (1000-mg dose) and foxes (400-mg dose). Time-to-death, physical signs of poisoning and other related factors were assessed. Ten of 11 (91%) wild dogs used in controlled trials died within 3 h after PAPP administration; the mean time to unconsciousness was 65 min and the mean time to death was 84 min. Three of four (75%) foxes also died within 3 h after PAPP administration; their mean time to unconsciousness was 78 min, and their mean time to death was 121 min. Carcasses of eight deceased wild dogs and one fox were found during field trials, with distances between the nearest triggered ejector and the deceased animal ranging from 30 to 200 m. The presence of de-oxygenated blood in all necropsied carcasses and photographic evidence of triggered ejectors unequivocally demonstrated that using powdered PAPP in ejectors produces rapid anoxia and death in both wild dogs and foxes. Although anxiety and accompanying behaviours were observed in wild dogs (but not foxes), the use of PAPP offers a humane, additional option for the control of wild canids.


Development of a new humane toxin for predator control in New Zealand

Charles T Eason, Elaine C Murphy, Steve Hix, Duncan B Macmorran
PMID: 21392319   DOI: 10.1111/j.1749-4877.2010.00183.x

Abstract

The endemic fauna of New Zealand evolved in the absence of mammalian predators and their introduction has been responsible for many extinctions and declines. Introduced species including possums (Trichosurus vulpecula Kerr), ship rats (Rattus rattus L.) and stoats (Mustela erminea L.) are targeted to protect native birds. Control methodologies currently rely largely on labor-intensive trapping or the use of increasingly unpopular poisons, or poisons that are linked with low welfare standards. Hence, the development of safer humane predator toxins and delivery systems is highly desirable. Para-aminopropiophenone (PAPP) is being developed as a toxin for feral cats (Felis catus L.) and stoats. Carnivores appear to be much more susceptible to PAPP than birds, so it potentially has high target specificity, at least in New Zealand. Pen trials with 20 feral cats and 15 stoats have been undertaken using meat baits containing a proprietary formulation of PAPP. A PAPP dose of 20-34 mg kg(-1) was lethal for feral cats and 37-95 mg kg(-1) was lethal for stoats. Our assessments suggest that PAPP, for the control of feral cats and stoats, is a humane and effective toxin. PAPP causes methaemoglobinaemia, resulting in central nervous system anoxia, lethargy and death.


The effect of para-aminopropiophenone-induced methemoglobinemia on oxygenation of working muscle in human subjects

J TEPPERMAN, O BODANSKY, B J JANDORF
PMID: 20996494   DOI: 10.1152/ajplegacy.1946.146.5.702

Abstract




Effect of p-aminopropiophenone induced methemoglobinemia on the oxygenation of working muscle in human subjects

J TEPPERMAN, O BODANSKY
PMID: 21066511   DOI:

Abstract




The antidotal action of para-aminopropiophenone with or without sodium thiosulfate in cyanide poisoning

C L ROSE, J S WELLES
PMID: 20285830   DOI:

Abstract




The role of hepatic detoxification in p-aminopropiophenone induced methemoglobinemia

J TEPPERMAN, O BODANSKY
PMID: 20274553   DOI:

Abstract




The longevity of para-aminopropiophenone (PAPP) wild dog baits and the implications for effective and safe baiting campaigns

Matthew Gentle, James Speed, Benjamin L Allen, Stacy Harris, Hellen Haapakoski, Kerry Bell
PMID: 28357798   DOI: 10.1007/s11356-017-8668-3

Abstract

Considerable effort goes into mitigating the impacts caused by invasive animals and prohibiting their establishment or expansion. In Australia, management of wild dogs (Canis lupus dingo and their hybrids) and their devastating impacts is reliant upon poison baiting. The recent release of baits containing the humane toxin para-aminopropiophenone (PAPP) offers potential improvements for control of wild dogs, but little is known about the environmental persistence of PAPP in manufactured baits that could be used to inform best practice guidelines. We investigated the degradation rate of PAPP wild dog baits (DOGABAIT™) under typical field usage and storage conditions in north-eastern Australia and calculated optimal deployment and withholding periods. The PAPP content of buried baits declines faster than surface-laid baits, but both presentations retained lethal doses to wild and domestic dogs for considerable periods (6-16 weeks). Domestic or working dogs should be suitably restrained or excluded from baited areas for extended periods, particularly under dry conditions, to minimise poisoning risk. The period of persistence of PAPP baits may provide opportunities to improve the duration or longer term efficacy of baiting campaigns, but care is needed to protect domestic and working dogs to ensure responsible and safe use.


Synthesis and methemoglobinemia-inducing properties of analogues of para-aminopropiophenone designed as humane rodenticides

David Rennison, Daniel Conole, Malcolm D Tingle, Junpeng Yang, Charles T Eason, Margaret A Brimble
PMID: 24210502   DOI: 10.1016/j.bmcl.2013.10.046

Abstract

A number of structural analogues of the known toxicant para-aminopropiophenone (PAPP) have been prepared and evaluated for their capacity to induce methemoglobinemia--with a view to their possible application as humane pest control agents. It was found that an optimal lipophilicity for the formation of methemoglobin (metHb) in vitro existed for alkyl analogues of PAPP (aminophenones 1-20; compound 6 metHb% = 74.1 ± 2). Besides lipophilicity, this structural sub-class suggested there were certain structural requirements for activity, with both branched (10-16) and cyclic (17-20) alkyl analogues exhibiting inferior in vitro metHb induction. Of the four candidates (compounds 4, 6, 13 and 23) evaluated in vivo, 4 exhibited the greatest toxicity. In parallel, aminophenone bioisosteres, including oximes 30-32, sulfoxide 33, sulfone 34 and sulfonamides 35-36, were found to be inferior metHb inducers to lead ketone 4. Closer examination of Hammett substituent constants suggests that a particular combination of the field and resonance parameters may be significant with respect to the redox mechanisms behind PAPPs metHb toxicity.


Effects of p-aminopropiophenone on response-times of a conditioned reflex of avoidance

B FREEDMAN
PMID: 18915122   DOI:

Abstract




Oral toxicity of p-aminopropiophenone to brushtail possums (Trichosurus vulpecula), dama wallabies (Macropus eugenii), and mallards (Anas platyrhynchos)

P Fisher, C E O'Connor, G Morriss
PMID: 18689651   DOI: 10.7589/0090-3558-44.3.655

Abstract

Development of p-aminopropiophenone (PAPP) as a toxicant for pest predator management in New Zealand and Australia prompted investigation of its toxicity to potential nontarget species. Acute oral toxicity of PAPP in brushtail possums (Trichosurus vulpecula), dama wallabies (Macropus eugenii), and Mallards (Anas platyrhynchos) was estimated in pen trials, carried out between February 2000 and September 2001. The susceptibility of possums (LD50>or=500 mg kg(-1)) and wallabies (LD50 89 mg kg(-1)) to PAPP was low in comparison to noncarnivorous placental mammal species, but ducks (LD50 38 mg kg(-1)) were more susceptible than other bird species. These results suggest that the nontarget hazard to possums and wallabies from PAPP bait applied for pest predator control would be low. However, future development of PAPP as a vertebrate pest control agent should include rigorous assessments of the hazard posed by bait formulations to bird species and provision for delivery techniques that could mitigate exposure of nontarget birds.


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